4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
CAS No.: 1246088-61-8
Cat. No.: VC0111488
Molecular Formula: C8H4ClFN2O
Molecular Weight: 198.581
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246088-61-8 |
|---|---|
| Molecular Formula | C8H4ClFN2O |
| Molecular Weight | 198.581 |
| IUPAC Name | 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde |
| Standard InChI | InChI=1S/C8H4ClFN2O/c9-6-4-1-2-11-8(4)12-5(3-13)7(6)10/h1-3H,(H,11,12) |
| Standard InChI Key | QISMYSWHALACQU-UHFFFAOYSA-N |
| SMILES | C1=CNC2=NC(=C(C(=C21)Cl)F)C=O |
Introduction
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a complex organic compound that belongs to the class of halogenated heterocycles. It is specifically a derivative of pyrrolopyridine, which is a fused ring system consisting of a pyrrole and a pyridine ring. This compound is of interest in various fields, including pharmaceutical research and organic synthesis, due to its unique structural features and potential biological activities.
Synthesis Overview
-
Starting Materials: The synthesis typically begins with simpler pyrrolopyridine derivatives.
-
Halogenation: Chlorination and fluorination steps are crucial for introducing the respective halogen atoms.
-
Aldehyde Formation: The introduction of the aldehyde group at the 6-position can be achieved through various methods, such as oxidation or formylation reactions.
Applications and Research
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is primarily used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules, potentially leading to pharmaceuticals or other bioactive compounds.
Potential Applications
-
Pharmaceutical Research: The compound's structural features suggest potential biological activity, making it a candidate for drug discovery processes.
-
Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex heterocyclic compounds.
Safety and Handling
Given its chemical properties, handling this compound requires caution. It is classified as harmful if swallowed and causes serious eye irritation. Proper protective equipment and safety protocols should be followed during handling.
Safety Data
-
Signal Word: Warning
-
GHS Pictogram: GHS07 (toxic)
-
Hazard Classifications: Acute Tox. 4 Oral, Eye Irrit. 2
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume